![molecular formula C9H15ClN2O B2887476 [2-(Benzyloxy)ethyl]hydrazine hydrochloride CAS No. 81866-70-8](/img/structure/B2887476.png)

[2-(Benzyloxy)ethyl]hydrazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

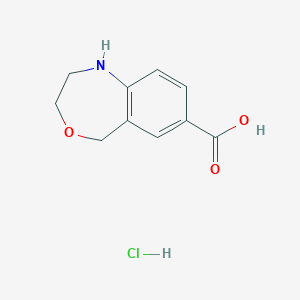

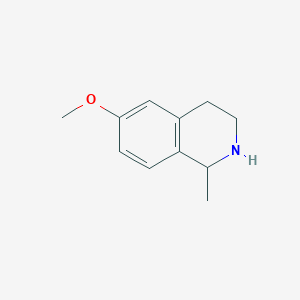

“[2-(Benzyloxy)ethyl]hydrazine hydrochloride” is an organic compound with the molecular formula C9H15ClN2O and a molecular weight of 202.68 . It appears as an oil .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to an oxygen atom, which is further connected to an ethyl group. This ethyl group is connected to a hydrazine group .Physical and Chemical Properties Analysis

“this compound” is an oil . Its molecular weight is 202.68 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibitory Action

The application of hydrazine derivatives, including "[2-(Benzyloxy)ethyl]hydrazine hydrochloride," has been explored in the context of diuretics that exhibit carbonic anhydrase inhibitory action. Such compounds have shown promise in managing conditions related to obesity, cancer, epilepsy, and hypertension. This is particularly due to their ability to inhibit isoforms of carbonic anhydrase present in kidneys and blood vessels, which may explain their blood pressure-lowering effects and organ-protective activities. Research in this area suggests that the inhibition of renal carbonic anhydrases could significantly impact nitrite excretion in urine, pointing to a role in nitrite reabsorption in humans (Carta & Supuran, 2013).

Antioxidant Capacity Assays

Hydrazine derivatives have also been studied in the context of antioxidant capacity assays. These studies aim to elucidate the reaction pathways underlying the antioxidant capacity, highlighting the potential for specific reactions such as coupling, which might bias comparisons between antioxidants. Such research underscores the complexity of assessing antioxidant activities and the need for in-depth understanding and specific assays tailored to capture the nuances of antioxidant action (Ilyasov et al., 2020).

Environmental Impact of Hydrazines

The environmental fate and behavior of hydrazine compounds, including "this compound," in aquatic environments have been a subject of review. Despite their biodegradability, these compounds are ubiquitous in surface water and sediments due to their widespread use and continuous introduction into the environment. This research is critical for understanding the environmental persistence of such compounds and their potential impacts on aquatic ecosystems (Haman et al., 2015).

Carcinogenic and Antineoplastic Activities

The carcinogenic and antineoplastic activities of hydrazines and hydrazine-containing natural products have been reviewed, highlighting the complex relationship between the potential therapeutic uses of hydrazines in cancer treatment and their carcinogenic risks. Such studies are crucial for evaluating the safety and efficacy of hydrazine derivatives in clinical contexts, weighing their antineoplastic potential against the risks of carcinogenicity (Tóth, 1996).

Optoelectronic Materials

Research on quinazolines and pyrimidines, which are structurally related to hydrazine derivatives, has demonstrated the potential of these compounds in the development of optoelectronic materials. The incorporation of such structures into π-extended conjugated systems has been shown to be valuable for creating novel materials for use in organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors. This underscores the versatility of hydrazine derivatives in contributing to the advancement of material science and optoelectronics (Lipunova et al., 2018).

Safety and Hazards

“[2-(Benzyloxy)ethyl]hydrazine hydrochloride” is considered hazardous. It has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Wirkmechanismus

Target of Action

The primary targets of [2-(Benzyloxy)ethyl]hydrazine hydrochloride are aldehydes and ketones . These compounds play a crucial role in various biochemical processes, including energy metabolism and signal transduction.

Mode of Action

This compound interacts with its targets (aldehydes and ketones) through a process known as nucleophilic addition . In this process, the nitrogen atom in the hydrazine moiety acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group of the aldehyde or ketone . This results in the formation of a hydrazone derivative .

Biochemical Pathways

The formation of hydrazones affects the metabolic pathways involving aldehydes and ketones. For instance, it can interfere with the glycolysis pathway, where the conversion of glucose into pyruvate involves several intermediates that are aldehydes or ketones . The downstream effects of this interference can be complex and depend on the specific metabolic context.

Result of Action

The molecular and cellular effects of this compound’s action are the result of its interaction with aldehydes and ketones. By forming hydrazone derivatives, it can potentially alter the normal function of these compounds, leading to changes in cellular metabolism and signaling .

Eigenschaften

IUPAC Name |

2-phenylmethoxyethylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c10-11-6-7-12-8-9-4-2-1-3-5-9;/h1-5,11H,6-8,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOGWPTXWWUJML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCNN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81866-70-8 |

Source

|

| Record name | [2-(benzyloxy)ethyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(3-Chlorophenyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B2887399.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2887402.png)

![6-Phenyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2887404.png)

![3-chloro-N-[1-(3-chlorobenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2887407.png)

![6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2887408.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2887410.png)